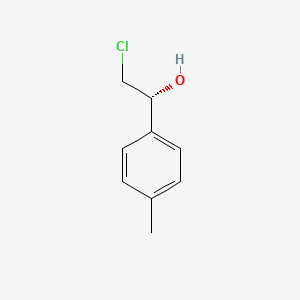
(1R)-2-chloro-1-(4-methylphenyl)ethan-1-ol
Descripción general
Descripción
“(1R)-1-(4-methylphenyl)ethan-1-ol” is also known as “®-1-(4-Methylphenyl)ethyl alcohol”. It belongs to the category of organic compounds known as alcohols, phenols, phenol-alcohols, and their derivatives .
Molecular Structure Analysis
The molecular formula of “(1R)-1-(4-methylphenyl)ethan-1-ol” is C9H12O, and its molecular weight is 136.19 .Physical And Chemical Properties Analysis
The boiling point of “(1R)-1-(4-methylphenyl)ethan-1-ol” is 216°C, and its density is 0.995. It should be stored in a sealed container in a dry room at room temperature. Its predicted pKa is 14.56±0.20, and its estimated LogP is 1.842 .Aplicaciones Científicas De Investigación
Environmental Impact and Toxicology
- Occupational exposure to chlorinated solvents, including those similar in structure or function to "(1R)-2-chloro-1-(4-methylphenyl)ethan-1-ol", has been linked to adverse health effects such as toxicity to the central nervous system, liver, kidneys, and potential carcinogenicity. Despite their large-volume use, the definitive studies incorporating biomarkers for exposure and effects remain to be done to conclusively link exposure levels with health outcomes (Ruder, 2006).
Bioremediation Techniques
- Bioremediation has emerged as a potential cost-effective method to degrade persistent pollutants like DDT, which shares characteristics with chlorinated compounds. While abiotic processes contribute to the dissipation of such contaminants without altering their structure significantly, biodegradation offers a means to substantially reduce concentrations through microbial action. The review by Foght et al. (2001) outlines the DDTr-degrading organisms and processes that could be applicable for remediating soils contaminated by similar chlorinated compounds (Foght, April, Biggar, & Aislabie, 2001).
Chemical Properties and Synthesis
- Research on the synthesis and applications of organohalides, such as 2-Fluoro-4-bromobiphenyl, provides insights into practical methods for producing key intermediates for pharmaceuticals like flurbiprofen. These studies, including methods for cross-coupling reactions and optimizations for large-scale production, reflect the broader interest in efficiently synthesizing compounds with specific halogenation patterns for industrial and pharmaceutical applications (Qiu, Gu, Zhang, & Xu, 2009).
Safety And Hazards
“(1R)-1-(4-methylphenyl)ethan-1-ol” has been classified with the GHS07 hazard symbol, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
(1R)-2-chloro-1-(4-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIOYEPFDGBZMW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-2-chloro-1-(4-methylphenyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



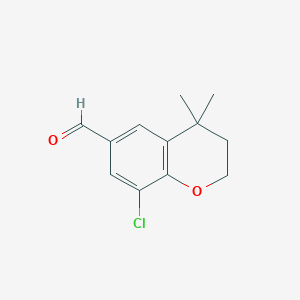
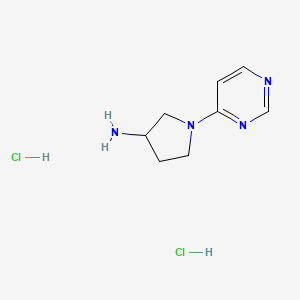
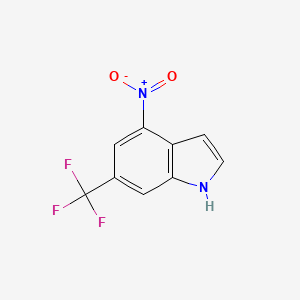
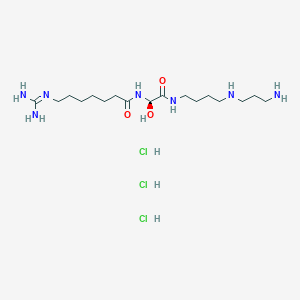
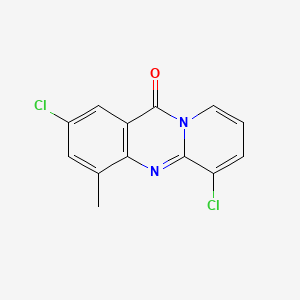
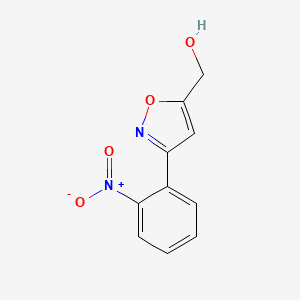
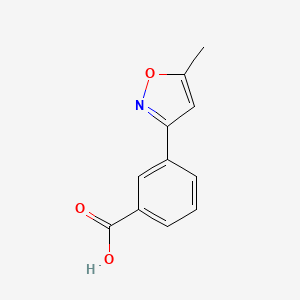
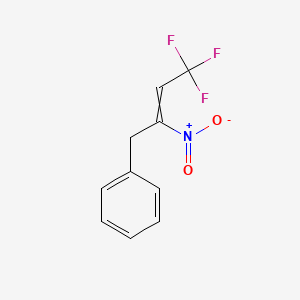
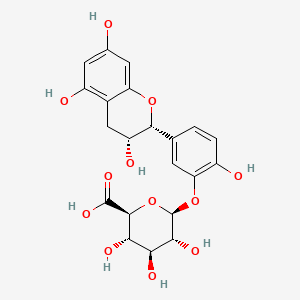
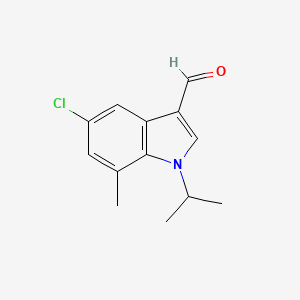
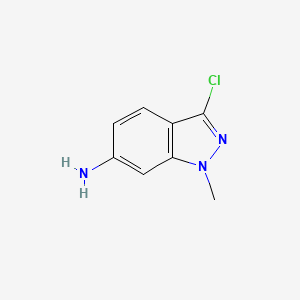
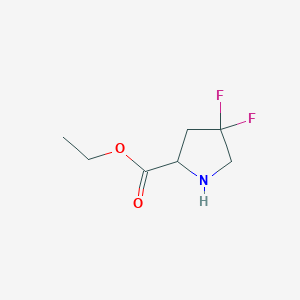
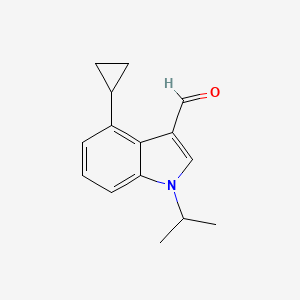
![1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1432324.png)